molecular formula C16H12Cl3NO3S B12480975 4-Chloro-3-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

4-Chloro-3-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B12480975
M. Wt: 404.7 g/mol
InChI Key: PQSQCRCGKOIMAD-UHFFFAOYSA-N
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Description

4-chloro-3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with chloro, dichlorophenyl, and sulfanylacetamido groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the dichlorophenylmethyl sulfide: This step involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorophenylmethyl sulfide.

    Acylation: The dichlorophenylmethyl sulfide is then reacted with chloroacetyl chloride to form 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetyl chloride.

    Amidation: The acyl chloride is then reacted with 4-chloro-3-aminobenzoic acid to form the final product, 4-chloro-3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(chlorosulfonyl)benzoic acid
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

4-chloro-3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, dichlorophenyl, and sulfanylacetamido groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H12Cl3NO3S

Molecular Weight

404.7 g/mol

IUPAC Name

4-chloro-3-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12Cl3NO3S/c17-11-3-1-10(13(19)6-11)7-24-8-15(21)20-14-5-9(16(22)23)2-4-12(14)18/h1-6H,7-8H2,(H,20,21)(H,22,23)

InChI Key

PQSQCRCGKOIMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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